The synthesis of AMD-070 hydrochloride involves a multi-step process that begins with the preparation of key intermediates such as benzimidazole and tetrahydroquinoline derivatives. The technical details of the synthesis include:
The molecular structure of AMD-070 hydrochloride is characterized by its complex arrangement, which can be represented by the following molecular formula:
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl
DBNMEMJSDAAGNZ-FYZYNONXSA-N
AMD-070 hydrochloride is involved in various chemical reactions that can modify its structure or enhance its properties:
The conditions for these reactions typically involve organic solvents and controlled temperatures to ensure desired outcomes .
The mechanism by which AMD-070 hydrochloride exerts its effects primarily involves its interaction with the CXCR4 receptor:
The physical and chemical properties of AMD-070 hydrochloride are essential for understanding its behavior in biological systems:
AMD-070 hydrochloride has diverse applications across several scientific fields:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 189345-04-8
CAS No.: 25887-39-2
CAS No.: 1152-76-7